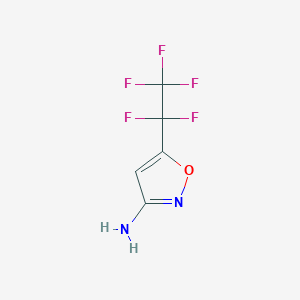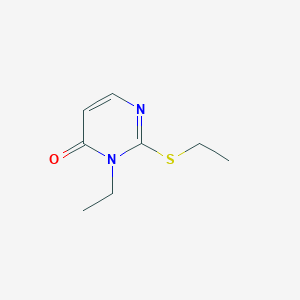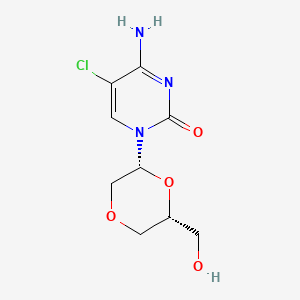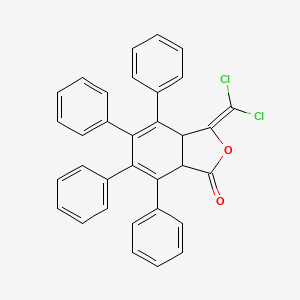
2-(4-Ethoxyphenyl)-5-hexylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-5-hexylpyrimidine is an organic compound belonging to the pyrimidine family It features a pyrimidine ring substituted with a 4-ethoxyphenyl group at the 2-position and a hexyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-hexylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hexylamine.
Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hexylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization with a suitable reagent, such as guanidine or urea, to form the pyrimidine ring.
Final Product: The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(4-Ethoxyphenyl)-5-hexylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Ethoxyphenyl)-5-hexylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(4-Ethoxyphenyl)-5-hexylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-5-hexylpyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-5-methylpyrimidine: Similar structure with a methyl group instead of a hexyl group.
2-(4-Ethoxyphenyl)-5-phenylpyrimidine: Similar structure with a phenyl group instead of a hexyl group.
Uniqueness
2-(4-Ethoxyphenyl)-5-hexylpyrimidine is unique due to the combination of its ethoxyphenyl and hexyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
57202-25-2 |
|---|---|
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(12-10-16)21-4-2/h9-14H,3-8H2,1-2H3 |
Clé InChI |
BATOCZDAPFKOTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)





![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)

![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)




![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
